

AF647-NHS ester triTEA molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15556392

[Get Quote](#)

Technical Guide: AF647-NHS Ester (triTEA Salt)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties and applications of AF647-NHS Ester, with a focus on the triTEA (triethylammonium) salt form. It includes detailed protocols for protein labeling and visualizations of the underlying chemical reaction and experimental workflows.

Core Properties of AF647-NHS Ester

AF647-NHS ester is a fluorescent dye belonging to the cyanine dye family, analogous to Alexa Fluor 647. It is a bright, far-red fluorescent label commonly used for the covalent labeling of biomolecules. The N-hydroxysuccinimide (NHS) ester moiety allows for the specific and efficient labeling of primary amines, such as those found on the side chains of lysine residues in proteins.

Quantitative Data Summary

The molecular weight and formula of AF647-NHS ester can vary depending on the associated counterions. The table below summarizes the properties of the triTEA salt and other common forms for comparison.

Property	AF647-NHS Ester (triTEA Salt)	AF647-NHS Ester (Potassium Salt)	AF647-NHS Ester (Free Acid/H ⁺)
Molecular Weight	1259.66 g/mol [1][2][3]	1056.33 g/mol [4][5]	~942.1 g/mol
Molecular Formula	C ₅₈ H ₉₄ N ₆ O ₁₆ S ₄ [1][2] [3]	C ₃₉ H ₄₄ N ₃ K ₃ O ₁₆ S ₄ [4] [5]	C ₃₉ H ₄₇ N ₃ O ₁₆ S ₄
Excitation Max.	~650 nm	~655 nm[5]	~650 nm
Emission Max.	~668 nm	~680 nm[5]	~668 nm

Note: The discrepancy in molecular weights and formulas is primarily due to the different salt forms of the dye. The triTEA salt includes three triethylammonium counterions.

Experimental Protocols

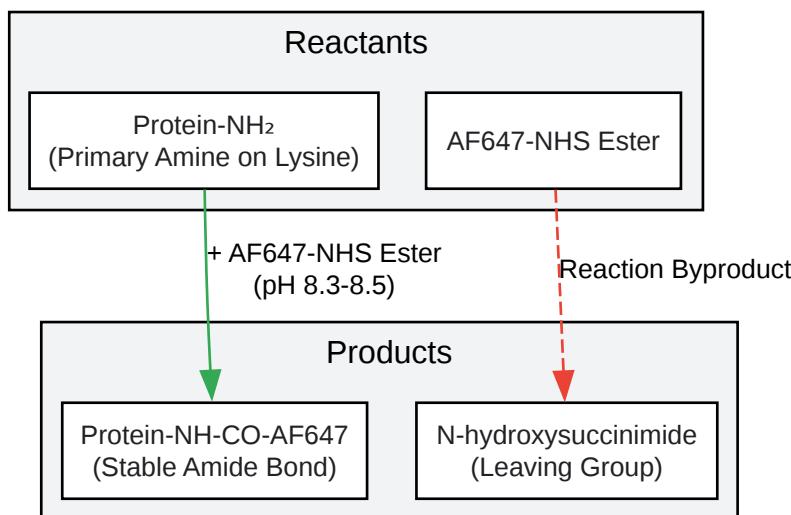
A primary application of AF647-NHS ester is the covalent labeling of proteins, such as antibodies, for use in various bioassays. The following is a generalized protocol for the conjugation of AF647-NHS ester to an IgG antibody.

Reagent Preparation

- Antibody Solution:
 - The antibody to be labeled should be purified and at a concentration of at least 2 mg/mL for optimal results.[3]
 - The antibody should be in a buffer free of primary amines (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the labeling reaction.[1] A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[2]
- AF647-NHS Ester Stock Solution:
 - Immediately before use, dissolve the AF647-NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL. [1][6]

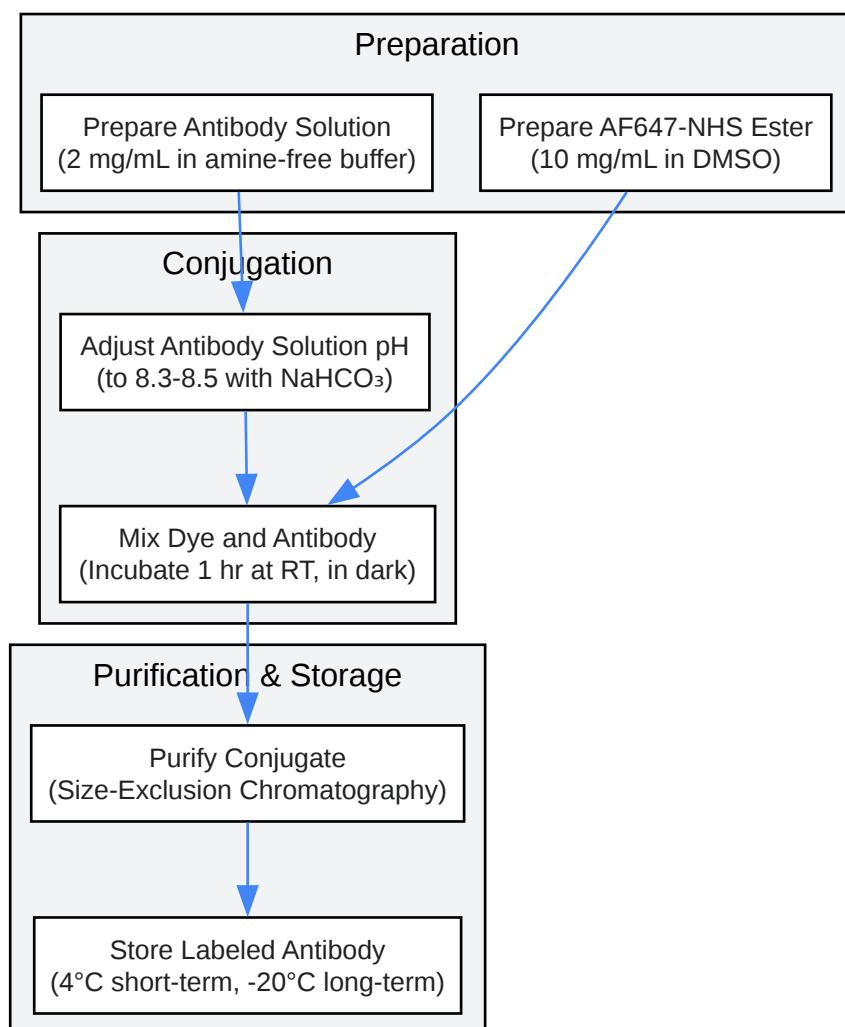
Antibody Conjugation Reaction

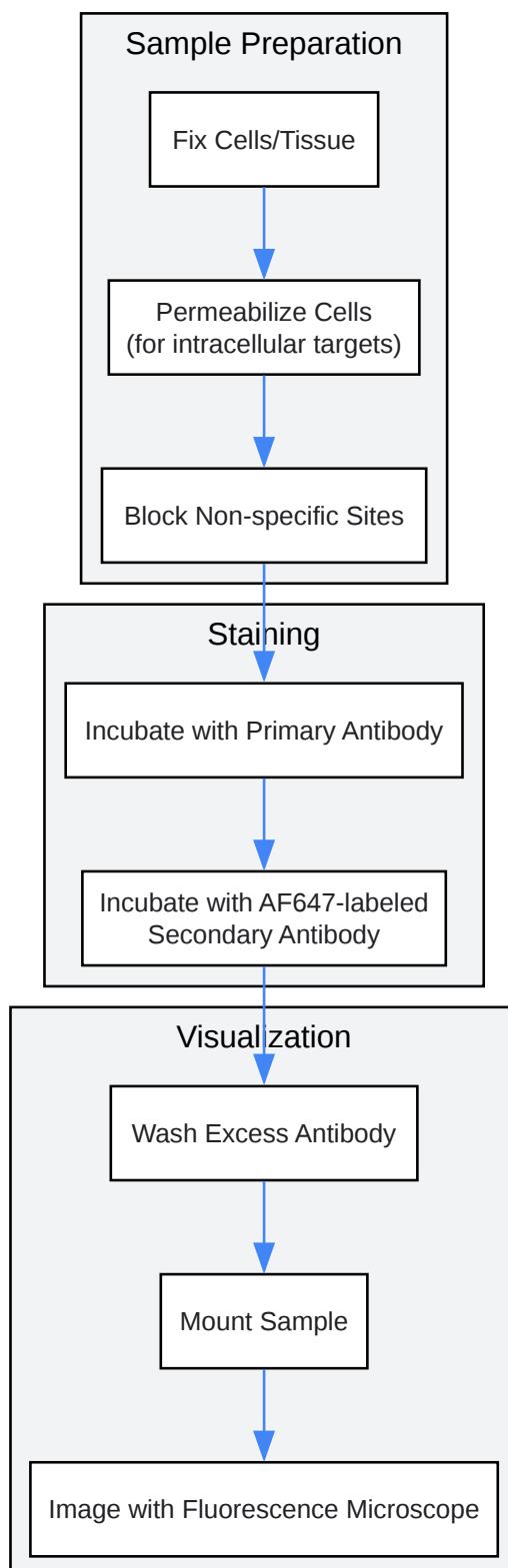
- pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[\[2\]](#) This is crucial as the reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.[\[2\]](#)
- Reaction Incubation:
 - Add the dissolved AF647-NHS ester to the antibody solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10:1 to 20:1 ratio.[\[1\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[3\]](#)[\[6\]](#)


Purification of the Labeled Antibody

- Removal of Unreacted Dye: After the incubation, the unreacted dye must be separated from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column or a spin desalting column.[\[1\]](#)
- Storage of Conjugate:
 - The purified antibody-dye conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[\[6\]](#) The addition of a carrier protein like BSA (0.1%) can improve stability.[\[1\]](#)

Visualizations


Signaling Pathways and Experimental Workflows


The following diagrams illustrate the chemical basis of the labeling reaction and the workflows for antibody conjugation and a subsequent immunofluorescence experiment.

[Click to download full resolution via product page](#)

Figure 1. Reaction of AF647-NHS ester with a primary amine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. fluidic.com [fluidic.com]
- 3. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 µg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- To cite this document: BenchChem. [AF647-NHS ester triTEA molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556392#af647-nhs-ester-tritea-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com